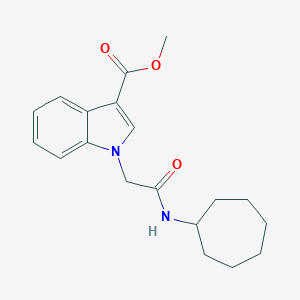

N-(furan-2-ylmethyl)phenothiazine-10-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(furan-2-ylmethyl)phenothiazine-10-carboxamide is a chemical compound with the molecular formula C18H14N2O2S . It contains a total of 51 bonds, including 34 non-H bonds, 24 multiple bonds, 3 rotatable bonds, 1 double bond, 23 aromatic bonds, 1 five-membered ring, 4 six-membered rings, 2 ten-membered rings, 1 urea (-thio) derivative, and 1 sulfide .

Synthesis Analysis

Some furan/thiophene-2-carboxamide derivatives were prepared from acyl chlorides and heterocyclic amine derivatives with good yields . The synthetic route was employed and their chemical structures were confirmed using different spectroscopic methods including IR, 1 H NMR, 13 C NMR, and elemental analysis .Molecular Structure Analysis

The molecular structure of this compound was elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques . The dihedral angle between furan and pyridine rings is 73.52 (14)° .Chemical Reactions Analysis

The compound this compound has been involved in various chemical reactions. For instance, a series of N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives was designed and synthesized for developing novel indole scaffolds as anticancer agents targeting the epidemal growth factor receptor (EGFR) .Physical And Chemical Properties Analysis

The physical properties of this compound include a light yellow solid appearance and a melting point of 100–102 °C . The FT-IR (ATR) (cm −1) values are: 3286 NH (Amide), 1662 C=O (Amide I), 1530 C−N stretching vibration with the N−H bending vibration (Amide II), 2960–2870 (Alif. C–H) .Wissenschaftliche Forschungsanwendungen

Application in Dye-sensitized Solar Cells

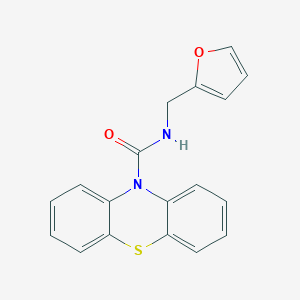

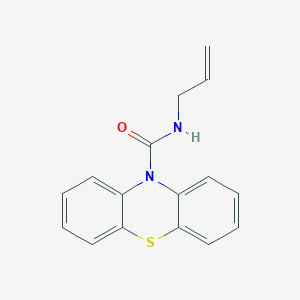

Phenothiazine derivatives, including those with furan as a conjugated linker, have been synthesized and utilized in dye-sensitized solar cells (DSSCs). A study demonstrated that a derivative with furan showed a significant improvement in solar energy-to-electricity conversion efficiency by over 24% compared to reference cells. This highlights the potential of furan-containing phenothiazine derivatives in enhancing the performance of DSSCs and contributing to renewable energy technology development (Se Hun Kim et al., 2011).

Structural and Spectral Analyses

Structural and spectral analyses of phenothiazine derivatives, including those with furan linkers, have been conducted to explore their properties. One study detailed the structure determination of N,N’-(2,2’-dithiodi-o-phenylene)bis-(furan-2-carboxamide), highlighting its potential for antibacterial and antifungal activities, as well as its use as an antiseptic in cosmetics. The study used techniques like 1H NMR and single-crystal X-ray diffraction to characterize the molecular structure, providing insights into the compound's stability and interactions (S. Ö. Yıldırım et al., 2018).

Anticancer Agent Development

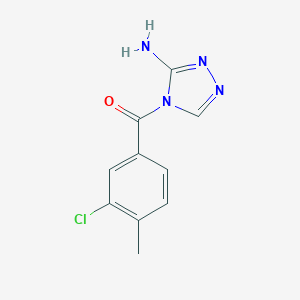

Research into N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives has shown promising results in developing novel anticancer agents targeting the epidemal growth factor receptor (EGFR). These compounds demonstrated potent anticancer activities against several EGFR high-expressed cancer cell lines, indicating their potential as EGFR inhibitors. Notably, some compounds exhibited low toxicity against normal cells, suggesting a therapeutic advantage for cancer treatment (Z. Lan et al., 2017).

Bio-imaging Applications

A phenoxazine-based fluorescent chemosensor incorporating a furan-2-carboxamide group has been developed for the discriminative detection of Cd2+ and CN− ions. This chemosensor has been applied successfully in bio-imaging within live cells and zebrafish, showcasing the utility of furan-2-carboxamide derivatives in environmental monitoring and biological research. Its high sensitivity and specificity for Cd2+ and CN− ions underpin its value in detecting and imaging these ions in biological systems (P. Ravichandiran et al., 2020).

Influenza A Virus Inhibition

Furan-carboxamide derivatives have been identified as novel inhibitors of the lethal H5N1 influenza A virus, demonstrating the potential of furan-based compounds in antiviral research. A study highlighted the significant influence of the 2,5-dimethyl-substituted heterocyclic moiety on anti-influenza activity, with certain derivatives showing potent inhibitory effects against the H5N1 virus. This research opens avenues for developing new antiviral agents using furan-carboxamide scaffolds (Yu Yongshi et al., 2017).

Wirkmechanismus

While the exact mechanism of action for N-(furan-2-ylmethyl)phenothiazine-10-carboxamide is not explicitly stated in the retrieved papers, it’s worth noting that furan-2-carboxamide derivatives have been found to exhibit a wide range of biological and medicinal activities such as neuroprotective, antioxidant, anticancer, antifungal, antitumor, antibacterial, antitubercular, analgesic and/or diuretic, potential HLGP, HIV-1 and renin inhibitor, cytotoxic, and brain-penetrant inhibitors of trypanosoma brucei .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(furan-2-ylmethyl)phenothiazine-10-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O2S/c21-18(19-12-13-6-5-11-22-13)20-14-7-1-3-9-16(14)23-17-10-4-2-8-15(17)20/h1-11H,12H2,(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXCSKPGYAZOLMS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)NCC4=CC=CO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{[3-bromo-4-(4-morpholinyl)anilino]methylene}-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B480814.png)

![1-(3-chloro-4-methylphenyl)-5-{[4-(4-morpholinyl)anilino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B480815.png)

![1-(2-Fluorophenyl)-5-[[4-(4-morpholinyl)anilino]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B480816.png)

![5-[(3,4-dichloroanilino)methylene]-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B480817.png)

![(5E)-1-(3-methoxyphenyl)-5-({[4-(morpholin-4-yl)phenyl]amino}methylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B480819.png)

![5-{[3-bromo-4-(4-morpholinyl)anilino]methylene}-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B480821.png)

![10-[(1-methyl-1H-indol-3-yl)methylene]-7-(2-thienyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B480847.png)

![3-[(1-methyl-1H-indol-3-yl)methylene]-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B480852.png)

![5-[(2-Ethoxy-1-naphthyl)methylene]-3-phenylimidazolidine-2,4-dione](/img/structure/B480873.png)

![2-{[6-Amino-9-(2-phenoxyethyl)-9H-purin-8-yl]-thio}propanoic acid](/img/structure/B480874.png)

![1-(4-bromophenyl)-3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2,5-pyrrolidinedione](/img/structure/B480909.png)